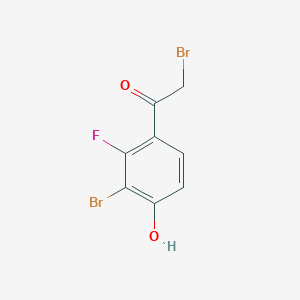
3'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with significant applications in scientific research and chemical synthesis This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine, chlorine, or nitronium ions in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation and Reduction: Formation of hydroxylated or dehydrogenated products.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but with different substitution pattern.
2-Bromo-4’-fluoro-2’-hydroxyphenacyl bromide: Similar functional groups but different positions on the aromatic ring.
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and hydroxyl groups in this particular arrangement makes it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)7(10)8(4)11/h1-2,12H,3H2 |
Clave InChI |
JPEWACNHUWFVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


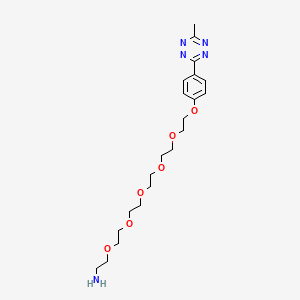
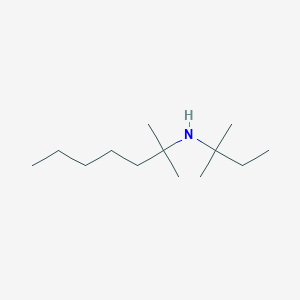
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
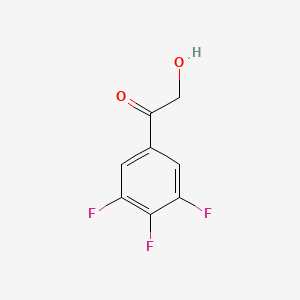
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
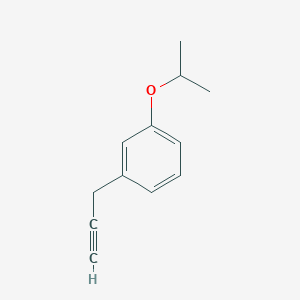
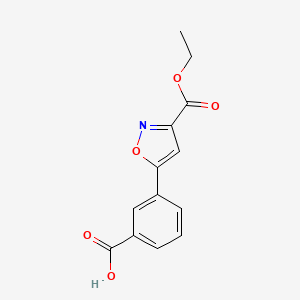
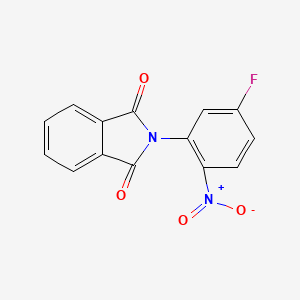
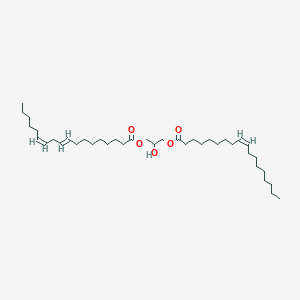
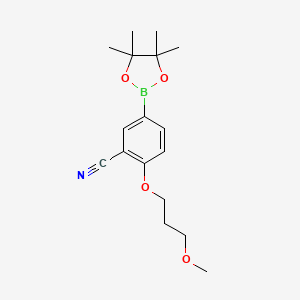

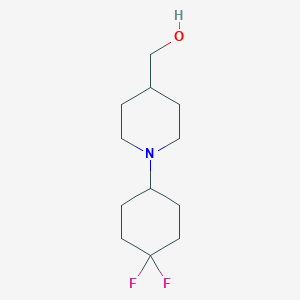
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
